TF3 Demonstrates 2-Fold Superior Xanthine Oxidase Inhibition Potency Versus EGCG and Monogallate Theaflavins
In a head-to-head enzymatic assay comparing six antioxidant compounds, theaflavin-3,3′-digallate (TF3) exhibited an IC50 of 4.5 µM against xanthine oxidase (XO), representing the most potent inhibition among all tea polyphenols tested. This potency was 1.7-fold greater than EGCG (IC50 = 7.6 µM) and 2.0-fold greater than theaflavin-3-gallate (TF2, IC50 = 9.1 µM) [1]. Theaflavin (TF1) and gallic acid showed minimal inhibition. TF3 acted as a competitive inhibitor, a mechanism distinct from its superoxide-scavenging activity [1].
| Evidence Dimension | Inhibition of xanthine oxidase (XO) enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.5 µM |
| Comparator Or Baseline | EGCG (IC50 = 7.6 µM); Theaflavin-3-gallate (TF2, IC50 = 9.1 µM); Theaflavin (TF1, IC50 > 20 µM); Gallic acid (no inhibition) |
| Quantified Difference | TF3 is 1.7-fold more potent than EGCG and 2.0-fold more potent than TF2 |
| Conditions | Xanthine oxidase enzymatic assay in vitro; measurement of uric acid formation |
Why This Matters
For researchers investigating hyperuricemia or gout mechanisms, TF3 provides a quantifiably superior XO inhibitory tool compared to the widely available EGCG or other theaflavin monomers.
- [1] Lin JK, Chen PC, Ho CT, Lin-Shiau SY. Inhibition of xanthine oxidase and suppression of intracellular reactive oxygen species in HL-60 cells by theaflavin-3,3′-digallate, (-)-epigallocatechin-3-gallate, and propyl gallate. J Agric Food Chem. 2000;48(7):2736-2743. View Source
